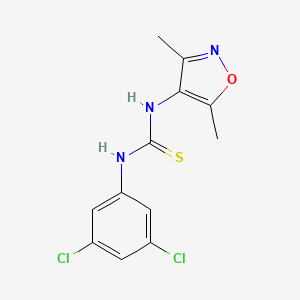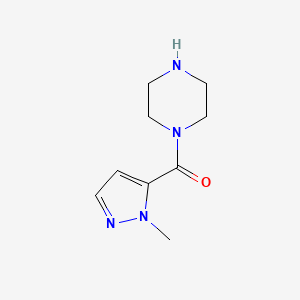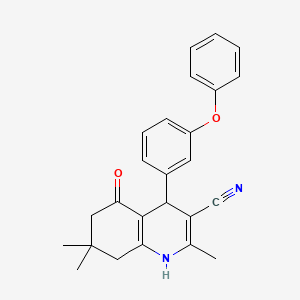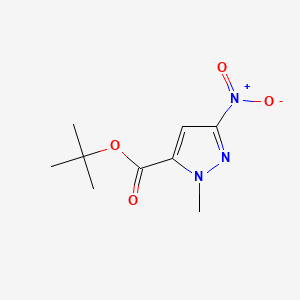![molecular formula C18H19IN2O3 B10903052 2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B10903052.png)
2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both phenoxy and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and hydrazide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazide group.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and hydrazide groups allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE
- 2-(3,5-DIMETHYLPHENOXY)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C18H19IN2O3 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19IN2O3/c1-11-4-12(2)6-16(5-11)24-10-17(22)21-20-9-14-8-15(19)7-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9- |
InChI Key |
KOJZLULNPAYYFQ-UKWGHVSLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)I)C)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902969.png)



![11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902997.png)
![3-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10903001.png)
![3-cyclopropyl-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10903006.png)

![N-[4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10903017.png)
![4-[2-({(E)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10903024.png)
![4-{[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10903028.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10903036.png)
![N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10903045.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B10903053.png)
